molecular formula C13H11NS B13496200 10,11-Dihydrodibenzo[b,f][1,4]thiazepine CAS No. 494-20-2

10,11-Dihydrodibenzo[b,f][1,4]thiazepine

Cat. No.: B13496200
CAS No.: 494-20-2
M. Wt: 213.30 g/mol
InChI Key: GNDBCHFUHBNJPI-UHFFFAOYSA-N
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Description

10,11-Dihydrodibenzo[b,f][1,4]thiazepine is a heterocyclic compound that contains a seven-membered ring with one nitrogen and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydrodibenzo[b,f][1,4]thiazepine typically involves the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. This reaction produces 2-(2-nitrophenylsulfuryl)benzoic acid, which is then subjected to nitro group reduction in the presence of hydrogen, a solvent, and a heterogeneous metal catalyst to form 2-(2-aminophenylsulfuryl)benzoic acid. Finally, the 2-(2-aminophenylsulfuryl)benzoic acid undergoes cyclization in an organic solvent to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydrodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, metal catalysts (e.g., palladium, platinum), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

Mechanism of Action

The mechanism of action of 10,11-Dihydrodibenzo[b,f][1,4]thiazepine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound acts as an inhibitor of dopamine D2 receptors, which play a crucial role in the regulation of neurotransmission in the brain. By inhibiting these receptors, the compound can modulate various physiological processes and potentially alleviate symptoms of certain neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-Dihydrodibenzo[b,f][1,4]thiazepine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

494-20-2

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

5,6-dihydrobenzo[b][1,4]benzothiazepine

InChI

InChI=1S/C13H11NS/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2

InChI Key

GNDBCHFUHBNJPI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SC3=CC=CC=C3N1

Origin of Product

United States

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